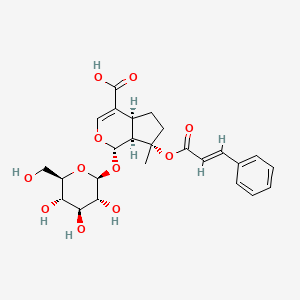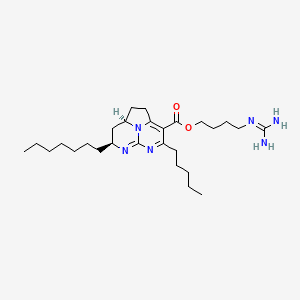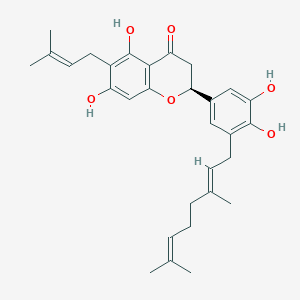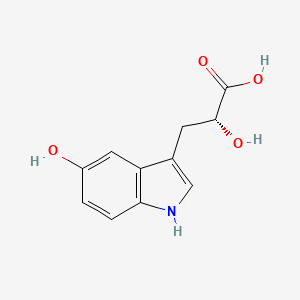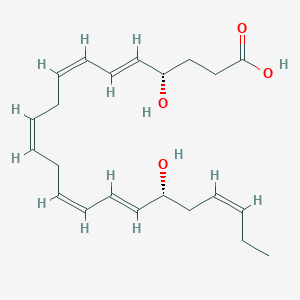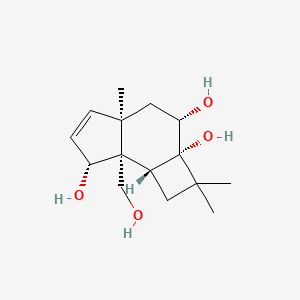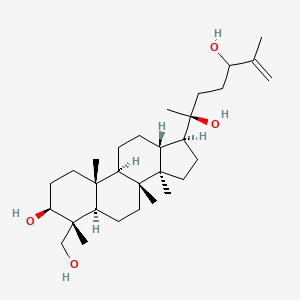![molecular formula C18H15Cl3N6O4 B1247249 2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[[2-(3-chloro-1,3-dinitroprop-2-enylidene)-3-[(6-chloro-3-pyridinyl)methyl]-1-imidazolidinyl]methyl]pyridine is a member of pyridines and an organohalogen compound.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
- Synthesis and Characterization : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was synthesized using a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction. This reaction yielded the target compound successfully and it was characterized using techniques like NMR, MS, HPLC, GC-MS, and elemental analysis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Biological Applications
Use in Fluorescent Probes : A derivative of the compound, 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, was found to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Metabolic Product of Imidacloprid : The title compound is a natural metabolic product of imidacloprid, a widely used insecticide. It was obtained through the reduction of imidacloprid using iron in hydrochloric acid, and its crystal structure revealed significant interactions involving the chloride anion (Kant et al., 2011).
Insecticidal Activity
- Insecticidal Properties : A study on dihydropiperazine neonicotinoid compounds, including 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, showed that these compounds can be effective as bioisosteric replacements for imidazolidine in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).
Other Relevant Studies
Cardiotonic Activity : The derivative 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2- oxo-3-pyridinecarbonitrile was found to be a potent inhibitor of phosphodiesterase III and an effective cardiotonic agent (Yamanaka et al., 1991).
Synthesis of Novel Derivatives : The study involving the synthesis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provided insight into the molecular structure of these derivatives, which were compared to density-functional-theory (DFT) calculations (Shen et al., 2012).
Propriétés
Nom du produit |
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine |
|---|---|
Formule moléculaire |
C18H15Cl3N6O4 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
2-chloro-5-[[2-[(Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H15Cl3N6O4/c19-15-3-1-12(8-22-15)10-24-5-6-25(11-13-2-4-16(20)23-9-13)18(24)14(26(28)29)7-17(21)27(30)31/h1-4,7-9H,5-6,10-11H2/b17-7+ |
Clé InChI |
ILVKQWNIKHIELN-REZTVBANSA-N |
SMILES isomérique |
C1CN(C(=C(/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
SMILES |
C1CN(C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
SMILES canonique |
C1CN(C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




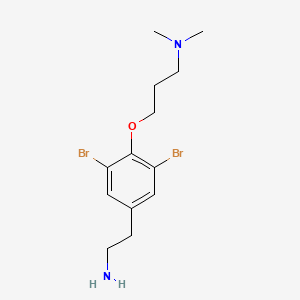
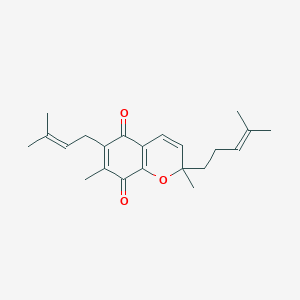
![(2S,4S,7R,8S,9S,12R,13R,16R,19S,20R)-2,9,13,19-tetramethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-5,17-dioxahexacyclo[10.10.0.0^{2,9}.0^{4,8}.0^{13,20}.0^{16,19}]docos-1(22)-ene-6,18-dione](/img/structure/B1247172.png)
